molecular formula C7H6BrN3O B13083143 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13083143
M. Wt: 228.05 g/mol
InChI Key: UIZGXQGUTBPVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Pyrazolo[1,5-a]pyrimidin-5-one: This core scaffold consists of a pyrimidine ring fused with a pyrazole ring. The “5-one” part indicates a ketone functional group at position 5.

    3-Bromo-7-methyl: The bromine atom at position 3 and the methyl group at position 7 add further complexity.

Preparation Methods

Synthetic Routes:: One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .

Reaction Conditions:: The Suzuki–Miyaura cross-coupling typically employs a palladium catalyst, an aryl or heteroaryl boronic acid, and a base in an organic solvent. Microwave-assisted reactions have been successful in achieving high yields.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The ketone group (5-one) can undergo oxidation reactions.

    Substitution: The bromine atom (at position 3) is susceptible to nucleophilic substitution.

    Reduction: Reduction of the ketone group or the bromine substituent is feasible.

Common Reagents::

    Bromine sources: for substitution reactions.

    Hydride reagents: for reduction.

    Oxidizing agents: for oxidation.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding alcohol, while substitution might lead to various aryl-substituted derivatives.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Drug Discovery: The compound’s unique structure makes it attractive for drug discovery programs.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, possibly related to CDK2 inhibition or other signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, the pyrazolo[1,5-a]pyrimidine scaffold shares features with other fused heterocycles. Its distinct fusion pattern sets it apart from related compounds.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

3-bromo-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H6BrN3O/c1-4-2-6(12)10-7-5(8)3-9-11(4)7/h2-3H,1H3,(H,10,12)

InChI Key

UIZGXQGUTBPVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=NN12)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.